molecular formula C18H19F3N4O B2995453 N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide CAS No. 1775550-97-4

N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide

Cat. No. B2995453
CAS RN: 1775550-97-4
M. Wt: 364.372
InChI Key: MCAUPAUHVQFTHP-UHFFFAOYSA-N
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Description

“N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group with the formula -CF3 and is a subclass of the organofluorines . It is often used in pharmaceuticals and drugs .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can affect the overall molecular structure of the compound.


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-14(8-10-25)24-17(26)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUPAUHVQFTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide

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